Ozarelix

Catalog No.
S548652
CAS No.
295350-45-7
M.F
C72H96ClN17O14
M. Wt
1459.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ozarelix

CAS Number

295350-45-7

Product Name

Ozarelix

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]-methylamino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-(carbamoylamino)hexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-[(2R)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide

Molecular Formula

C72H96ClN17O14

Molecular Weight

1459.1 g/mol

InChI

InChI=1S/C72H96ClN17O14/c1-5-6-17-52(63(96)85-54(19-12-33-79-71(75)76)70(103)90-34-13-20-59(90)67(100)81-42(2)61(74)94)83-62(95)53(18-9-10-32-80-72(77)104)84-68(101)60(39-45-24-29-51(93)30-25-45)89(4)69(102)58(41-91)88-66(99)57(38-47-14-11-31-78-40-47)87-65(98)56(36-44-22-27-50(73)28-23-44)86-64(97)55(82-43(3)92)37-46-21-26-48-15-7-8-16-49(48)35-46/h7-8,11,14-16,21-31,35,40,42,52-60,91,93H,5-6,9-10,12-13,17-20,32-34,36-39,41H2,1-4H3,(H2,74,94)(H,81,100)(H,82,92)(H,83,95)(H,84,101)(H,85,96)(H,86,97)(H,87,98)(H,88,99)(H4,75,76,79)(H3,77,80,104)/t42-,52+,53-,54+,55-,56-,57-,58+,59+,60+/m1/s1

InChI Key

KATZUZNTRINHDT-HALMFYTRSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

Ac-D-Nal(2)-D-Phe(4Cl)-D-Pal(3)-Ser-NMe-Tyr-D-Hcit-Nle-Arg-Pro-D-Ala-NH2, ozarelix

Canonical SMILES

CCCCC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CCCCNC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N(C)C(=O)C(CO)NC(=O)C(CC3=CN=CC=C3)NC(=O)C(CC4=CC=C(C=C4)Cl)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)NC(=O)C

Isomeric SMILES

CCCC[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)N[C@H](C)C(=O)N)NC(=O)[C@@H](CCCCNC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N(C)C(=O)[C@H](CO)NC(=O)[C@@H](CC3=CN=CC=C3)NC(=O)[C@@H](CC4=CC=C(C=C4)Cl)NC(=O)[C@@H](CC5=CC6=CC=CC=C6C=C5)NC(=O)C

The exact mass of the compound Ozarelix is 1457.70112 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Ozarelix (CAS: 295350-45-7), also known as D-63153, is a synthetic, fourth-generation decapeptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor. In procurement and material selection, it is primarily valued for its ability to rapidly and reversibly suppress luteinizing hormone (LH), follicle-stimulating hormone (FSH), and testosterone without inducing the initial hormonal 'flare' characteristic of GnRH agonists. Beyond basic endocrine suppression, Ozarelix is structurally optimized to support sustained-release depot formulations without the need for complex polymer matrices, relying instead on its intrinsic physicochemical aggregation properties. Furthermore, it was specifically developed to overcome the severe histamine-releasing liabilities that plagued earlier generations of GnRH antagonists, making it a superior precursor for advanced in vivo models and translation-focused formulation development [1].

Substituting Ozarelix with other GnRH antagonists or agonists introduces critical failures in both formulation processability and model validity. Replacing it with a GnRH agonist (e.g., Leuprolide) causes an initial testosterone surge, invalidating studies that require immediate and absolute hormone ablation. If a buyer substitutes Ozarelix with older antagonists like Abarelix or Cetrorelix, they introduce severe in vivo safety liabilities due to potent histamine-releasing properties (Cetrorelix EC50 = 1.3 µg/mL for histamine release), which can trigger anaphylactic-like reactions in animal models [1]. Furthermore, substituting Ozarelix with the third-generation antagonist Degarelix fundamentally alters formulation behavior; while Ozarelix incorporates its acetate counterion into its aggregates to form stable depot gels, Degarelix excludes it, necessitating entirely different handling, buffering, and manufacturing protocols for sustained-release applications [2].

Counterion-Inclusive Aggregation for Depot Formulation

A critical differentiator for manufacturing sustained-release injectables is how a peptide interacts with its counterions during self-assembly. 1H NMR spectroscopy in 100% H2O demonstrates that Ozarelix actively includes its acetate counterion within its supramolecular aggregates. In stark contrast, the closely related antagonist Degarelix entirely excludes the acetate counterion from its aggregates [1]. This inclusion mechanism allows Ozarelix to form stable, high-concentration microcrystalline gel depots upon injection without requiring complex encapsulation in PLGA or other synthetic polymer matrices.

Evidence DimensionAcetate counterion behavior in aqueous aggregates
Target Compound DataOzarelix: Actively includes acetate counterion in aggregates
Comparator Or BaselineDegarelix: Excludes acetate counterion from aggregates
Quantified DifferenceFundamental shift in supramolecular assembly mechanism
Conditions1H NMR spectroscopy in neat H2O tracking pH and absolute integral values

Buyers developing sustained-release peptide formulations must select Ozarelix over Degarelix if they intend to leverage counterion-inclusive gelation to simplify the manufacturing of depot injections.

Critical Aggregation Concentration (CAC) for Handling and Solubility

The concentration at which a peptide begins to aggregate dictates its handling ease in the laboratory and its behavior during formulation. Fluorescence spectroscopy reveals that Ozarelix has a Critical Aggregation Concentration (CAC) of 0.17 mg/mL (~0.1 mM). In comparison, the structural analog Cetrorelix possesses a much lower CAC of 0.04 mg/mL (~0.03 mM) [1]. The higher CAC of Ozarelix provides a wider concentration window for handling the peptide in a fully dissolved, monomeric state before premature precipitation or gelation occurs, reducing processability bottlenecks.

Evidence DimensionCritical Aggregation Concentration (CAC)
Target Compound DataOzarelix: 0.17 mg/mL (~0.1 mM)
Comparator Or BaselineCetrorelix: 0.04 mg/mL (~0.03 mM)
Quantified DifferenceOzarelix requires a >4-fold higher concentration to initiate aggregation
ConditionsFluorescence spectroscopy in 10 mM ammonium acetate buffer (pH 7.0)

A higher CAC ensures that Ozarelix is significantly easier to process, filter, and handle in solution at low-to-medium concentrations compared to Cetrorelix, minimizing unwanted line-clogging or premature gelation.

Direct Apoptotic Efficacy in Androgen-Independent Models

While most GnRH antagonists exert their effects solely by suppressing systemic testosterone, Ozarelix demonstrates a unique secondary mechanism critical for advanced oncology research. In vitro studies on androgen-independent, hormone-refractory prostate cancer cell lines (DU145 and PC3) show that Ozarelix directly induces G2/M cell cycle arrest and caspase-8/3-dependent apoptosis [1]. Furthermore, it down-regulates c-FLIP(L) and sensitizes these TRAIL-resistant cancer cells to TRAIL-induced apoptosis, an effect not achievable by merely removing androgens from the system.

Evidence DimensionMechanism of action in AR-negative cells
Target Compound DataOzarelix: Induces direct caspase-8/3-dependent apoptosis and sensitizes to TRAIL
Comparator Or BaselineStandard androgen deprivation / generic antagonists: Ineffective in AR-negative, hormone-refractory models
Quantified DifferenceProvides a direct cytotoxic pathway independent of the pituitary-gonadal axis
ConditionsIn vitro assays utilizing DU145 and PC3 (androgen-independent) cell lines

Researchers procuring compounds for castration-resistant prostate cancer (CRPC) models must select Ozarelix to leverage its direct apoptotic effects on AR-negative cells, which standard hormone-suppressing agents cannot replicate.

Development of Sustained-Release Peptide Depot Formulations

Because Ozarelix actively includes its acetate counterion during supramolecular assembly, it is the ideal precursor for industrial and laboratory teams developing long-acting, sustained-release injectables. It allows formulators to achieve a stable microcrystalline gel depot without the cost and complexity of integrating PLGA microspheres or other advanced polymer delivery systems [1].

Castration-Resistant Prostate Cancer (CRPC) In Vitro and In Vivo Models

Ozarelix is highly recommended for oncology researchers studying hormone-refractory, androgen-receptor-negative cell lines (such as DU145 and PC3). Its unique ability to directly induce caspase-8/3-dependent apoptosis and sensitize cells to TRAIL-induced death makes it a dual-action tool that outperforms generic GnRH antagonists in advanced CRPC models[3].

High-Safety Endocrine Suppression Studies

For researchers requiring immediate and complete suppression of the pituitary-gonadal axis in sensitive animal models, Ozarelix provides a superior safety profile compared to first- and second-generation antagonists (like Abarelix and Cetrorelix). Its fourth-generation structural modifications minimize the risk of severe histamine release and anaphylactic reactions, ensuring higher survival rates and less confounding inflammatory data in prolonged in vivo studies [2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.5

Hydrogen Bond Acceptor Count

16

Hydrogen Bond Donor Count

15

Exact Mass

1457.7011185 Da

Monoisotopic Mass

1457.7011185 Da

Heavy Atom Count

104

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Q1IF8M2YL3

Sequence

XXXSYXXRPA

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity]

Pharmacology

Ozarelix is a highly modified, fourth generation linear decapeptide with gonadotropin-releasing hormone (GnRH or LHRH) antagonizing properties. Ozarelix competitively binds to and blocks the gonadotropin releasing hormone receptor in the anterior pituitary gland, thereby inhibiting the secretion and release of luteinizing hormone (LH) and follicle stimulating hormone (FSH). In males, the inhibition of LH secretion prevents the release of testosterone. As a result, this may relieve symptoms associated with hormonally dependent disease states such as hormone-dependent prostate cancer.

Pictograms

Health Hazard

Health Hazard

Other CAS

295350-45-7

Wikipedia

Ozarelix

Dates

Last modified: 02-18-2024
1: Festuccia C, Dondi D, Piccolella M, Locatelli A, Gravina GL, Tombolini V, Motta M. Ozarelix, a fourth generation GnRH antagonist, induces apoptosis in hormone refractory androgen receptor negative prostate cancer cells modulating expression and activity of death receptors. Prostate. 2010 Apr 5;70(12):1340-1349. [Epub ahead of print] PubMed PMID: 20623634.
2: Schneider A, Lang A, Naumann W. Fluorescence Spectroscopic Determination of the Critical Aggregation Concentration of the GnRH Antagonists Cetrorelix, Teverelix and Ozarelix. J Fluoresc. 2010 Jun 1. [Epub ahead of print] PubMed PMID: 20514551.
3: Bayés M, Rabasseda X, Prous JR. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2007 Dec;29(10):697-735. PubMed PMID: 18200333.
4: Bayes M, Rabasseda X, Prous JR. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2007 Oct;29(8):547-83. PubMed PMID: 18040531.

Explore Compound Types